molecular formula C12H16BrNO3S B2398256 4-bromo-N-(2-cyclopropyl-2-hydroxypropyl)benzenesulfonamide CAS No. 1351614-29-3

4-bromo-N-(2-cyclopropyl-2-hydroxypropyl)benzenesulfonamide

Cat. No. B2398256
CAS RN: 1351614-29-3
M. Wt: 334.23
InChI Key: IWOIMSJCRXKURW-UHFFFAOYSA-N
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Description

4-bromo-N-(2-cyclopropyl-2-hydroxypropyl)benzenesulfonamide, also known as BPHPS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BPHPS is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action involves the inhibition of specific enzymes in the body. In

Scientific Research Applications

Photodynamic Therapy Applications

  • Photodynamic Therapy in Cancer Treatment: A study by Pişkin, Canpolat, and Öztürk (2020) describes the synthesis and characterization of zinc phthalocyanine substituted with benzenesulfonamide derivatives. These compounds, including variants of 4-bromo-N-(2-cyclopropyl-2-hydroxypropyl)benzenesulfonamide, demonstrate promising properties for photodynamic therapy, an alternative cancer treatment method. Their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield make them potential Type II photosensitizers for treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Nonlinear Optics Applications

  • Second-Order Nonlinear Optics: Research by Anwar et al. (2000) involves the preparation of ionic 4-amino-1-methylpyridinium benzenesulfonate salts, including derivatives of 4-bromo-N-(2-cyclopropyl-2-hydroxypropyl)benzenesulfonamide. These salts are found to crystallize into noncentrosymmetric structures, which are crucial for applications in second-order nonlinear optics (Anwar, Okada, Oikawa, & Nakanishi, 2000).

Synthetic Chemistry Applications

  • Synthesis of Diverse Chemical Compounds: The synthesis and characterization of benzenesulfonamide derivatives, including 4-bromo-N-(2-cyclopropyl-2-hydroxypropyl)benzenesulfonamide, have been extensively studied. These compounds exhibit various biological activities and have potential applications in medicinal chemistry. For example, Gul et al. (2016) synthesized 4-(2-substituted hydrazinyl)benzenesulfonamides, demonstrating their inhibitory effects on carbonic anhydrase isoenzymes, which are important in several physiological processes (Gul et al., 2016).

properties

IUPAC Name

4-bromo-N-(2-cyclopropyl-2-hydroxypropyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO3S/c1-12(15,9-2-3-9)8-14-18(16,17)11-6-4-10(13)5-7-11/h4-7,9,14-15H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWOIMSJCRXKURW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=C(C=C1)Br)(C2CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(2-cyclopropyl-2-hydroxypropyl)benzenesulfonamide

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